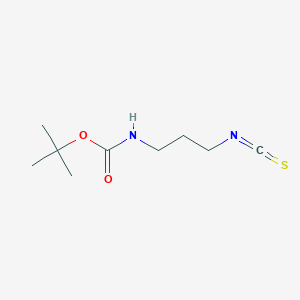

Boc-3-isothiocyanatopropylamine

Description

Significance as a Versatile Functionalized Building Block in Organic Synthesis and Medicinal Chemistry

The utility of Boc-3-isothiocyanatopropylamine stems from its capacity to act as a versatile linker and scaffold in the assembly of more complex chemical entities. In organic synthesis, building blocks that offer orthogonal reactivity—the ability to selectively react one functional group in the presence of another—are highly sought after. numberanalytics.com The Boc-protected amine is stable under a variety of reaction conditions, particularly those involving nucleophiles, allowing chemists to first exploit the reactivity of the isothiocyanate group. organic-chemistry.org

In medicinal chemistry, the precise architecture of a molecule is paramount to its biological activity. This compound provides a reliable and flexible means to introduce a thiourea (B124793) moiety and a primary amine (after deprotection) into a target structure. This is particularly valuable in the development of new therapeutic agents, where the thiourea group can participate in crucial hydrogen bonding interactions with biological targets, and the amine can serve as a point for further functionalization or to impart desirable physicochemical properties such as solubility. The synthesis of N-acyl thiourea derivatives, for instance, often proceeds through an isothiocyanate intermediate which then reacts with an amine, highlighting the importance of isothiocyanate building blocks. nih.gov

Distinctive Role of the Isothiocyanate and Boc-Protected Amine Moieties in Targeted Synthetic Strategies

The two functional groups of this compound each play a distinct and crucial role in its application.

The Isothiocyanate Group: This electrophilic moiety is highly reactive towards nucleophiles, most notably primary and secondary amines, to form thiourea linkages. chemrxiv.orgorganic-chemistry.org This reaction is robust, high-yielding, and typically proceeds under mild conditions. The resulting thiourea group is a common pharmacophore found in a variety of biologically active compounds, including antiviral, antibacterial, and anticancer agents. nih.gov The ability to readily form this linkage makes this compound an excellent reagent for tagging molecules with a protected amine or for constructing molecules with a thiourea backbone. ijacskros.com

The Boc-Protected Amine Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. numberanalytics.comorganic-chemistry.org Its popularity is due to its stability to a broad range of reagents and reaction conditions, including basic and nucleophilic environments. organic-chemistry.org Crucially, the Boc group can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine. organic-chemistry.org This "on-off" capability allows for a staged synthetic approach. For example, the isothiocyanate can be reacted first, and then the Boc group can be removed at a later stage to allow the newly freed amine to participate in a subsequent reaction, such as amide bond formation or reductive amination. This strategic protection and deprotection is a cornerstone of complex molecule synthesis, including solid-phase peptide synthesis.

The combination of these two functionalities in a single molecule allows for a "one-two punch" synthetic strategy, enabling the introduction of a flexible three-carbon linker that can be further elaborated at the amine terminus after the initial thiourea formation.

Overview of Research Trajectories in Advanced Chemical Synthesis and Chemical Biology

The application of bifunctional molecules like this compound is a growing trend in both chemical synthesis and chemical biology. These reagents are central to the development of novel molecular architectures with specific functions.

In advanced chemical synthesis , there is a continuous drive to develop efficient and modular routes to complex molecules. This compound fits perfectly within this paradigm. Its use facilitates the synthesis of diverse libraries of compounds, such as substituted thioureas and guanidines, which can then be screened for biological activity. organic-chemistry.org The modular nature of the reactions involving this building block is also amenable to automated synthesis platforms, accelerating the drug discovery process.

In the field of chemical biology , bifunctional molecules are used to create chemical probes to study biological processes and as linkers in the construction of more complex bioactive agents. nih.govbldpharm.com For example, this compound can be used to link a fluorescent dye or a biotin (B1667282) tag to a protein of interest through reaction with lysine (B10760008) residues, followed by deprotection and further modification of the amine. It is also a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding molecule to an E3 ligase ligand, leading to the degradation of the target protein. bldpharm.com The propyl chain of this compound offers a flexible spacer, which is often crucial for achieving the desired biological outcome in such systems. americanpharmaceuticalreview.com

The exploration of isothiocyanate analogs as chemopreventive agents and the development of new synthetic strategies for their creation are active areas of research, underscoring the importance of building blocks like this compound. nih.gov

Compound Data

Below are tables detailing the properties of this compound and other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Systematic Name | tert-butyl (3-isothiocyanatopropyl)carbamate |

| CAS Number | 286955-45-1 |

| Molecular Formula | C₉H₁₆N₂O₂S |

| Molecular Weight | 216.3 g/mol |

| Appearance | Solid |

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₁₆N₂O₂S |

| Trifluoroacetic acid | C₂HF₃O₂ |

| Biotin | C₁₀H₁₆N₂O₃S |

| Guanidine | CH₅N₃ |

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(3-isothiocyanatopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-6-4-5-10-7-14/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFBORGOMXNXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394173 | |

| Record name | Boc-3-isothiocyanatopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286955-45-1 | |

| Record name | Boc-3-isothiocyanatopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286955-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Preparation of Boc 3 Isothiocyanatopropylamine

Methodologies for Isothiocyanate Functionalization in Amine Derivatives

The conversion of primary amines into isothiocyanates is a cornerstone of organic synthesis. Several methods have been developed to achieve this transformation, with one-pot syntheses and the use of desulfurization reagents being particularly prominent.

One-Pot Synthetic Routes from Primary Amines

One-pot syntheses offer an efficient and streamlined approach to isothiocyanates from primary amines. rsc.orgnih.gov These methods typically involve the in situ generation of a dithiocarbamate (B8719985) intermediate by reacting the primary amine with carbon disulfide. nih.govtandfonline.com This intermediate is then converted to the isothiocyanate without the need for isolation. rsc.orgnih.gov

A variety of reagents can facilitate this transformation. For instance, a general and facile one-pot protocol has been developed using cyanuric chloride as a desulfurylation reagent under aqueous conditions. nih.gov This method is suitable for a broad range of alkyl and aryl primary amines. nih.gov Another approach utilizes carbon tetrabromide as a desulfurizing agent in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), affording good to excellent yields of isothiocyanates. bohrium.com Furthermore, sodium persulfate (Na₂S₂O₈) has been employed as an efficient desulfurization agent in water, providing a green and practical route to structurally diverse isothiocyanates. rsc.orgrsc.org

The choice of solvent can be critical, especially for less reactive or electron-deficient amines, to ensure the successful formation of the dithiocarbamate salt intermediate. nih.gov Common solvents include tetrahydrofuran (B95107) (THF), acetonitrile, and even water, depending on the specific methodology. rsc.orgtandfonline.combohrium.com

Application of Desulfurization Reagents in Isothiocyanate Formation

The decomposition of dithiocarbamate salts, formed from primary amines and carbon disulfide, is a widely used method for synthesizing isothiocyanates. nih.gov This decomposition is facilitated by a variety of desulfurization reagents.

Historically, toxic reagents like thiophosgene (B130339) were used, but modern methods employ safer and more efficient alternatives. tandfonline.comnih.gov Examples of such reagents include:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): In the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), Boc₂O effectively converts dithiocarbamates to isothiocyanates. kiku.dkcbijournal.comdtu.dk A key advantage of this method is that the byproducts are volatile, simplifying the work-up procedure to a simple evaporation. kiku.dkcbijournal.comdtu.dk

Cyanuric Chloride: As mentioned earlier, this reagent is effective for the desulfurization of dithiocarbamate salts in aqueous media. nih.gov

Sodium Persulfate (Na₂S₂O₈): This reagent offers an environmentally friendly option for desulfurization in water. rsc.orgrsc.org

Carbon Tetrabromide: Used in conjunction with a base, this reagent provides a metal-free approach to isothiocyanate synthesis. bohrium.com

Other Reagents: A range of other reagents have also been explored, including chlorosilanes, triphosgene, and various metal-based reagents like cobalt(II) chloride and copper(II) sulfate. nih.govresearchgate.net

The selection of the desulfurization reagent often depends on factors such as substrate compatibility, reaction conditions, and desired purity of the final product. nih.gov

tert-Butoxycarbonyl (Boc) Protecting Group Chemistry in Boc-3-isothiocyanatopropylamine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgnih.gov In the synthesis of this compound, the Boc group serves to protect the amine functionality of 3-aminopropanol or a related precursor during the subsequent chemical transformations.

Amine Protection Strategies Utilizing Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most common reagent for introducing the Boc protecting group onto an amine. fishersci.co.ukmychemblog.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com

The Boc protection of amines can be carried out under both aqueous and anhydrous conditions, offering flexibility in experimental design. organic-chemistry.org

Aqueous Conditions: Boc protection can be effectively performed in water or a mixture of water and an organic solvent like tetrahydrofuran (THF) or dioxane. wikipedia.orgfishersci.co.uk These reactions are often carried out in the presence of a base such as sodium hydroxide (B78521) or sodium bicarbonate. wikipedia.orgfishersci.co.uk A notable advantage of using water is the potential for chemoselective N-tert-butyloxycarbonylation without side products like isocyanates or ureas. organic-chemistry.org

Anhydrous Conditions: Anhydrous solvents like THF, acetonitrile, dichloromethane (B109758) (DCM), and chloroform (B151607) are also commonly used for Boc protection. fishersci.co.ukchemicalforums.com In these cases, an organic base such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) is typically added to facilitate the reaction. commonorganicchemistry.comjk-sci.com While anhydrous conditions are often employed, it's worth noting that the reaction can tolerate some moisture, which might just necessitate a larger excess of Boc₂O. chemicalforums.com

The choice between aqueous and anhydrous conditions often depends on the solubility of the amine substrate and the desired reaction parameters.

The N-Boc protection of amines can be achieved with or without the use of a catalyst.

Catalytic Approaches: A variety of catalysts can be employed to promote the reaction of amines with Boc₂O. These include bases like DMAP and Lewis acids. mychemblog.comorganic-chemistry.org For instance, DMAP is a highly effective catalyst for this transformation. mychemblog.com Other catalysts that have been reported include iodine, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), and various metal salts. organic-chemistry.org Heterogeneous catalysts like Amberlite-IR 120 resin have also been utilized, offering the advantage of easy separation from the reaction mixture. derpharmachemica.com

Catalyst-Free Approaches: Interestingly, the N-tert-butyloxycarbonylation of amines can also proceed efficiently without a catalyst, particularly in water or under solvent-free conditions. organic-chemistry.orgresearchgate.net These catalyst-free methods are environmentally benign and can provide excellent yields of the N-Boc protected amine. nih.govresearchgate.net The reaction can be driven by simply stirring the amine and Boc₂O together, sometimes with gentle heating. wikipedia.orgresearchgate.net

The decision to use a catalyst depends on the reactivity of the amine and the desired reaction rate. For many substrates, catalyst-free conditions offer a simpler and greener alternative. nih.govresearchgate.net

Selective Boc Deprotection Methodologies

The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of conditions, yet it can be selectively removed with high efficiency, a characteristic that is fundamental to its widespread use in multi-step organic synthesis. Current time information in Bangalore, IN. It is stable towards most nucleophiles and bases, allowing for selective deprotection in the presence of base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl). Current time information in Bangalore, IN.

Deprotection is most commonly achieved under acidic conditions. A variety of acids can be employed, ranging from strong organic acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), to mineral acids such as hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and sulfuric acid (H₂SO₄). kiku.dkchemicalbook.com The choice of acid and reaction conditions allows for fine-tuning the selectivity. For instance, aqueous phosphoric acid is noted for its ability to cleave Boc groups while leaving other acid-sensitive functionalities like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers intact. kiku.dk

Beyond traditional Brønsted acids, Lewis acids have emerged as effective reagents for Boc removal. Iron(III) salts, such as iron(III) chloride (FeCl₃), have been demonstrated to catalytically and selectively cleave N-Boc groups, even in the presence of other protecting groups like N-Cbz. nih.gov This method is advantageous due to the low cost, low toxicity, and sustainability of iron catalysts. nih.gov Other, less common methods include thermal deprotection at high temperatures and the use of reagents like oxalyl chloride in methanol, which offers a mild alternative for cleaving the Boc group from diverse substrates. kiku.dkrsc.org

Acid-Labile Deprotection Mechanisms

The cleavage of the Boc group under acidic conditions proceeds through a well-understood, multi-step mechanism. scbt.comfishersci.ca The process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by an acid. chemicalbook.comsigmaaldrich.com This initial step weakens the adjacent carbon-oxygen bond.

Following protonation, the molecule fragments in a unimolecular (SN1-type) fashion. This results in the loss of a stable tertiary carbocation, the tert-butyl cation (t-Bu⁺), and the formation of an unstable intermediate known as carbamic acid. chemicalbook.comfishersci.ca The formation of the t-butyl cation is a key feature of this mechanism.

The final step is the spontaneous and rapid decarboxylation of the carbamic acid, which breaks down to release the free amine and carbon dioxide gas. fishersci.ca Under the acidic reaction conditions, the newly liberated amine is immediately protonated, typically forming an ammonium (B1175870) salt (e.g., a TFA or hydrochloride salt), which requires a subsequent basic workup to yield the neutral amine. chemicalbook.comfishersci.ca

Mechanism of Acid-Catalyzed Boc Deprotection

Role of Scavengers in Preventing Undesired Side Reactions During Deprotection

A significant challenge during acid-mediated Boc deprotection is the generation of the highly reactive tert-butyl cation. chemicalbook.combu.edu.eg This electrophilic species can react with nucleophilic sites within the substrate molecule, leading to undesired side products through alkylation. bu.edu.eg This is particularly problematic in peptide synthesis, where amino acid side chains such as those of tryptophan (indole ring), methionine (thioether), and cysteine (thiol) are susceptible to t-butylation. nih.govmedkoo.com

To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. bu.edu.egnih.gov Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the substrate, effectively trapping the t-butyl cation before it can cause unwanted modifications. medkoo.com The choice of scavenger depends on the specific substrate and the potential side reactions.

Interactive Table: Common Scavengers in Boc Deprotection

| Scavenger | Target of Protection | Mechanism of Action | Citation |

| Anisole (B1667542) | Tryptophan, Methionine, Cysteine | Prevents alkylation of nucleophilic side chains by t-butyl cations. | nih.gov |

| Thiophenol | General Nucleophiles | Acts as a strong nucleophile to trap carbocations. | Current time information in Bangalore, IN. |

| Triisopropylsilane (TIPS) | Tryptophan, General Reduction | Reduces the indole (B1671886) ring and acts as a carbocation scavenger. | organic-chemistry.org |

| Water | General | Can act as a nucleophile to quench the t-butyl cation, forming tert-butanol (B103910). | organic-chemistry.org |

| Thioanisole | Methionine, Cysteine | Protects sulfur-containing residues from alkylation. Its use is avoided with Tryptophan-containing peptides due to potential side reactions. | nih.gov |

| p-Cresol | Tyrosine, Tryptophan | A phenolic scavenger that effectively traps carbocations. | medkoo.com |

Orthogonal Protection Strategies Facilitated by Boc Group Stability

Orthogonal protection is a cornerstone of modern synthetic chemistry, enabling the selective removal of one protecting group in the presence of others by using mutually exclusive reaction conditions. cbijournal.com The Boc group is a key player in such strategies due to its distinct stability profile. It is stable to basic conditions, catalytic hydrogenation, and many nucleophiles, while being labile to acid. Current time information in Bangalore, IN.

This stability profile makes the Boc group an ideal orthogonal partner to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Current time information in Bangalore, IN.cbijournal.com In solid-phase peptide synthesis (SPPS), this orthogonality is exploited to build peptide chains. The Nα-amino group of the growing peptide is protected with an Fmoc group, which can be removed with a base (e.g., piperidine) to allow for the coupling of the next amino acid. Meanwhile, the side chains of reactive amino acids are protected with acid-labile groups, such as tert-butyl (tBu) ethers, esters, and the Boc group itself. researchgate.netbeilstein-journals.org At the end of the synthesis, all the acid-labile side-chain protecting groups, including any Boc groups, can be removed simultaneously in a final acid cleavage step (e.g., with TFA), which also cleaves the peptide from the resin. beilstein-journals.org This bis-orthogonal strategy provides precise control over the synthetic sequence. researchgate.net

Interactive Table: Orthogonality of Boc and Fmoc Protecting Groups

| Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Orthogonality |

| Structure | (CH₃)₃C-O-CO- | C₁₅H₁₁O-CO- | Different chemical structures lead to different lability. |

| Cleavage Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., 20% Piperidine in DMF) | The conditions are mutually exclusive, allowing one to be removed without affecting the other. Current time information in Bangalore, IN.beilstein-journals.org |

| Stability | Stable to base, hydrogenolysis | Stable to acid | The stability of Boc to base allows for the selective removal of Fmoc. Current time information in Bangalore, IN. |

Optimization and Efficiency Considerations in the Preparation of this compound

The efficient preparation of this compound hinges on the conversion of the primary amine of its precursor, N-Boc-1,3-propanediamine, into an isothiocyanate group. sigmaaldrich.commedkoo.com Optimization of this synthesis focuses on maximizing yield, simplifying purification, and ensuring safety by avoiding highly toxic reagents. Several methods exist for this transformation, each with distinct advantages and drawbacks.

The classic approach involves using the highly toxic thiophosgene (CSCl₂) in a biphasic system. rsc.orgresearchgate.net While often high-yielding, the toxicity and handling requirements of thiophosgene make alternative methods highly desirable for improved safety and efficiency.

A more common and safer strategy is the two-step, one-pot decomposition of a dithiocarbamate salt. nih.gov In this process, the starting amine (N-Boc-1,3-propanediamine) is first reacted with carbon disulfide (CS₂) in the presence of a base like triethylamine (Et₃N) to form a dithiocarbamate salt intermediate. This intermediate is then desulfurized to yield the final isothiocyanate. The efficiency of this pathway is heavily influenced by the choice of desulfurylation agent.

One highly efficient method employs di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). kiku.dk A key advantage of this protocol is that the byproducts—carbon dioxide, carbonyl sulfide, and tert-butanol—are volatile, which greatly simplifies the work-up to a simple evaporation, often avoiding the need for column chromatography. kiku.dkresearchgate.net Other effective desulfurylation reagents include cyanuric chloride (TCT) and phosphonium-based coupling reagents, though these may require more complex purification. Further optimization can be achieved through microwave-assisted synthesis, which can significantly reduce reaction times. nih.gov

Interactive Table: Comparison of Synthetic Methods for Isothiocyanate Preparation

| Method | Reagents | Conditions | Advantages | Disadvantages | Citations |

| Thiophosgene Method | Thiophosgene (CSCl₂), NaHCO₃ | Biphasic (e.g., CH₂Cl₂/H₂O), Room Temp | Generally high yield. | Highly toxic and hazardous reagent. | rsc.orgresearchgate.net |

| Dithiocarbamate Decomposition (Boc₂O) | 1. CS₂, Et₃N 2. Boc₂O, cat. DMAP | One-pot, Room Temp | Avoids toxic reagents; volatile byproducts simplify purification. | Requires stoichiometric Boc₂O. | kiku.dkresearchgate.net |

| Dithiocarbamate Decomposition (TCT) | 1. CS₂, K₂CO₃ 2. Cyanuric Chloride (TCT) | Aqueous conditions, 0 °C | Economical, suitable for scale-up. | May require optimization of solvent for certain substrates. | |

| Phenyl Chlorothionoformate Method | Phenyl chlorothionoformate, NaOH | One-pot or two-step, CH₂Cl₂ | Versatile for a wide range of amines. | May not be as atom-economical as other methods. | cbijournal.com |

Reactivity and Mechanistic Studies of Boc 3 Isothiocyanatopropylamine

Reaction Mechanisms Involving the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) is a highly electrophilic moiety, making it susceptible to attack by various nucleophiles. jst.go.jp This reactivity is central to the application of Boc-3-isothiocyanatopropylamine in bioconjugation and synthetic chemistry.

The carbon atom of the isothiocyanate group is electron-deficient and readily undergoes nucleophilic addition. The primary targets for this reaction in a biological or chemical context are soft nucleophiles, particularly thiols and amines. jst.go.jpnih.gov

Isothiocyanates exhibit significant reactivity towards thiol groups, such as the side chain of the amino acid cysteine. researchgate.net The reaction involves the nucleophilic attack of the thiolate anion on the central carbon of the isothiocyanate, resulting in the formation of a dithiocarbamate (B8719985) linkage. jst.go.jpresearchgate.net This reaction is generally rapid and is often the primary conjugation pathway in intracellular environments. jst.go.jp It is noteworthy that the reaction between isothiocyanates and thiols can be reversible. nih.gov

Primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, also react with the isothiocyanate group. nih.gov This nucleophilic addition leads to the formation of a stable thiourea (B124793) derivative. jst.go.jpresearchgate.net While the reaction with amines is also efficient, it generally requires different conditions compared to the reaction with thiols to achieve optimal yields and selectivity. researchgate.net

The reaction of this compound with nucleophiles leads to two main classes of products: thioureas and dithiocarbamates. The formation of a dithiocarbamate salt is an initial step when reacting an amine with carbon disulfide to synthesize an isothiocyanate, which can then react with another amine to produce a thiourea. nih.gov In the context of this compound, direct reaction with a thiol yields a dithiocarbamate, while reaction with an amine yields a thiourea. jst.go.jp

Table 1: Products of Nucleophilic Addition to Isothiocyanates

| Nucleophile | Functional Group | Product | Linkage Type |

|---|---|---|---|

| Thiol (e.g., Cysteine) | -SH | Dithiocarbamate | -NH-C(=S)-S- |

The pH of the reaction medium plays a critical role in modulating the reactivity and selectivity of the isothiocyanate group towards different nucleophiles. This is primarily due to the effect of pH on the protonation state of the nucleophilic species.

Under neutral to slightly acidic conditions (pH 6-8), the thiol group (with a pKa typically around 8-9) exists significantly in its more nucleophilic thiolate form, favoring the reaction with isothiocyanates to form dithiocarbamates. researchgate.net Conversely, under more alkaline conditions (pH 9-11), primary amines (with a pKa typically around 9-10.5) are deprotonated and become more potent nucleophiles, leading to a preferential reaction to form thioureas. researchgate.net This pH-dependent selectivity allows for controlled and site-specific modification of molecules, particularly proteins, which may contain both thiol and amine functionalities. researchgate.net While isothiocyanate formation from glucosinolates can be influenced by pH, with acidic or basic conditions favoring their formation over nitriles, the reactivity of the isothiocyanate group itself with nucleophiles is also highly pH-dependent. nih.gov

Table 2: pH-Dependent Reactivity of Isothiocyanates

| pH Range | Predominant Nucleophile | Favored Product |

|---|---|---|

| 6.0 - 8.0 | Thiol (-SH) | Dithiocarbamate |

Nucleophilic Addition Reactions of Isothiocyanates

Reactivity of the Boc-Protected Amine Moiety

The other key functional group in this compound is the tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a widely utilized protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under specific, controlled circumstances. total-synthesis.comjk-sci.com

The Boc group effectively shields the primary amine, rendering it non-nucleophilic and non-basic under most reaction conditions, particularly those that are neutral or basic. researchgate.net This stability is crucial as it prevents self-polymerization or unwanted reactions involving the amine during the manipulation of the isothiocyanate group.

The primary reactivity associated with the Boc-protected amine is its cleavage, or deprotection, to reveal the free primary amine. This deprotection is almost exclusively achieved under acidic conditions. fishersci.co.uk Strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), are used to effect this transformation. jk-sci.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which initiates the fragmentation of the carbamate (B1207046) into a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.comjk-sci.com The orthogonality of this deprotection strategy—its reliance on acidic conditions—is a key advantage, as it allows for the selective unmasking of the amine without affecting other functional groups that are sensitive to bases, nucleophiles, or reducing agents. total-synthesis.com

Stability Characteristics Towards Nucleophiles and Bases

The chemical reactivity of this compound is characterized by the interplay between its two primary functional groups: the tert-butoxycarbonyl (Boc) protected amine and the isothiocyanate group. The stability of the Boc group is a crucial factor in the synthetic utility of this compound, as it is generally robust under conditions that would typically affect other protecting groups.

The Boc group is known for its considerable stability in the presence of most nucleophiles and bases. organic-chemistry.orgresearchgate.net This resilience is largely attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes the approach of nucleophiles to the carbonyl carbon of the carbamate. reddit.com Consequently, the Boc group is resistant to hydrolysis under basic conditions and does not react with common nucleophiles such as amines, alkoxides, or organometallic reagents. organic-chemistry.orgresearchgate.net This stability allows for selective reactions to occur at other sites within a molecule without disturbing the protected amine.

In contrast to the stability of the Boc group, the isothiocyanate functional group (-N=C=S) is an electrophilic moiety susceptible to attack by a variety of nucleophiles. nih.gov The carbon atom of the isothiocyanate group is electrophilic and readily reacts with nucleophiles such as primary and secondary amines, alcohols, and thiols. These reactions lead to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.

The differential reactivity of the two functional groups in this compound allows the isothiocyanate group to be selectively targeted by nucleophiles while the Boc-protected amine remains intact. This orthogonality is a key feature in its application in multi-step organic synthesis. For instance, an amine can react with the isothiocyanate group of this compound to form a thiourea derivative, with the Boc group being carried through the reaction unchanged, ready for deprotection in a subsequent step under acidic conditions.

The stability of the Boc protecting group under various nucleophilic and basic conditions is summarized in the table below.

| Reagent/Condition | Stability of Boc Group |

| Amines (e.g., RNH2) | Stable organic-chemistry.org |

| Alkoxides (e.g., NaOCH3) | Stable organic-chemistry.org |

| Organolithium Reagents (e.g., RLi) | Stable organic-chemistry.org |

| Grignard Reagents (e.g., RMgX) | Stable organic-chemistry.org |

| Enolates | Stable organic-chemistry.org |

| Aqueous Base (e.g., NaOH) | Stable at room temperature organic-chemistry.org |

| Triethylamine (B128534) (NEt3) | Stable organic-chemistry.org |

| Pyridine (Py) | Stable organic-chemistry.org |

| Potassium tert-butoxide (t-BuOK) | Stable organic-chemistry.org |

Mechanism of Acid-Mediated Cleavage of the Boc Group

The removal of the Boc protecting group is most commonly achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an appropriate solvent, are typically employed for this transformation. masterorganicchemistry.comfishersci.co.uk The deprotection proceeds through a well-established mechanistic pathway.

The mechanism commences with the protonation of the carbonyl oxygen of the carbamate group by the acid. commonorganicchemistry.comchemistrysteps.com This initial step is favored because the resulting conjugate acid is resonance-stabilized. The protonation increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.

Following protonation, the molecule undergoes fragmentation. The weakened C-O bond cleaves, leading to the departure of a stable tertiary carbocation, the tert-butyl cation, and the formation of a carbamic acid intermediate. commonorganicchemistry.comchemistrysteps.com The formation of the relatively stable tert-butyl cation is a key thermodynamic driving force for this step. chemistrysteps.com

The carbamic acid intermediate is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com The evolution of CO2 is an irreversible step that drives the reaction to completion. chemistrysteps.com Under the acidic reaction conditions, the newly formed amine is protonated to give the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

A potential complication of this reaction is the propensity of the intermediate tert-butyl cation to act as an alkylating agent, reacting with other nucleophilic sites in the substrate or solvent. To mitigate this, scavenger reagents, such as anisole (B1667542) or thioanisole, are sometimes added to the reaction mixture to trap the tert-butyl cation. harvard.edu

Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid. acs.org This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, possibly by facilitating the separation of the ion pair formed after the initial protonation. acs.org

Investigation into Potential Isocyanate Intermediate Formation under Specific Reaction Conditions

While the primary reactivity of the isothiocyanate group in this compound is well-established, there is also the potential for the formation of an isocyanate intermediate from the Boc-protected amine portion of the molecule under specific, non-acidic conditions. This is a distinct process from the reactions of the existing isothiocyanate group.

Research has shown that carbamates, including Boc-protected amines, can decompose to form isocyanates under thermal conditions. nih.govgoogle.commdpi.com This thermal cleavage is an alternative pathway to the more common acid-mediated deprotection. The decomposition is typically carried out at elevated temperatures and can be influenced by the presence of catalysts. nih.govmdpi.com The process involves the elimination of the alcohol corresponding to the carbamate's ester portion and the formation of an isocyanate. For a Boc-carbamate, this would involve the elimination of tert-butanol (B103910) to yield an isocyanate.

Furthermore, studies on the base-mediated hydrolysis of carbamates have provided evidence for an E1cB (Elimination Unimolecular conjugate Base) mechanism that proceeds through an isocyanate intermediate. rsc.org In this pathway, a strong base deprotonates the nitrogen atom of the carbamate to form its conjugate base. This is followed by the elimination of the alkoxide leaving group (in this case, tert-butoxide) to generate the isocyanate. The highly reactive isocyanate then reacts with the surrounding medium, for example, with water to form a carbamic acid which then decarboxylates to the amine, or with an alcohol to form a different carbamate.

Several well-known rearrangement reactions in organic chemistry, such as the Hofmann, Curtius, Lossen, and Schmidt rearrangements, also proceed through isocyanate intermediates. These reactions typically involve the rearrangement of an acyl azide, a hydroxamic acid derivative, or a primary amide under specific conditions to generate an isocyanate, which is then usually hydrolyzed to the corresponding amine. While these are not direct reactions of this compound itself, they establish the principle of isocyanate formation as a reactive intermediate in amine synthesis.

Therefore, under conditions of strong basicity or high temperatures, it is conceivable that this compound could undergo a reaction pathway involving the formation of a transient isocyanate from the Boc-protected amine, in addition to the reactions of its inherent isothiocyanate functionality.

Advanced Applications in Organic Synthesis

Integration of Boc-3-isothiocyanatopropylamine into Multi-Step Complex Molecule Synthesis

The strategic placement of a latent amine and a reactive isothiocyanate group makes this compound a key component in the multi-step synthesis of complex molecules, particularly in the construction of peptidomimetics and macrocyclic structures. nih.govuniv-rennes1.fr The Boc-protecting group offers stability during initial reaction steps, while the isothiocyanate provides a reactive handle for subsequent transformations.

A significant application of this compound is in the solid-phase synthesis of guanidinylated cyclic lipopeptides. nih.gov In this approach, the Boc-protected amine allows for standard solid-phase peptide synthesis (SPPS) techniques to be employed for the assembly of the peptide backbone. nih.gov Following the construction of the linear peptide, the terminal isothiocyanate can be readily converted to a guanidinium group, a functionality crucial for the biological activity of many peptides. nih.gov This strategy has been successfully utilized in the synthesis of fusaricidin/LI-F class of cyclic lipopeptides, demonstrating the compound's utility in creating complex natural product analogs. nih.gov

The synthesis of complex artificial macrocycles is another area where this compound proves invaluable. nih.govresearchgate.net Its incorporation into a linear precursor, often synthesized on a solid support, allows for a subsequent intramolecular cyclization reaction. The isothiocyanate group can react with a nucleophile at the other end of the linear chain to form a stable thiourea (B124793) linkage, thereby closing the macrocyclic ring. This approach offers a convergent and efficient route to macrocycles with diverse functionalities and ring sizes. nih.gov

Contribution to the Assembly of Diverse Chemical Scaffolds

The reactivity of the isothiocyanate group in this compound allows for its use in the construction of a wide variety of chemical scaffolds, particularly heterocyclic systems. This versatility has been exploited in combinatorial chemistry to generate libraries of diverse molecules for drug discovery and other applications.

One of the key applications is in the synthesis of thiazolidine derivatives. nih.gov The reaction of the isothiocyanate group with α-mercapto carbonyl compounds or their equivalents leads to the formation of the thiazolidine ring, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The Boc-protected amine can then be deprotected and further functionalized, allowing for the creation of a diverse array of substituted thiazolidines.

Furthermore, this compound is a valuable building block for the synthesis of thiourea-containing scaffolds . The isothiocyanate group readily reacts with primary and secondary amines to form thiourea linkages. This reaction is highly efficient and proceeds under mild conditions, making it suitable for the generation of combinatorial libraries of thiourea derivatives. These libraries can be screened for various biological activities, as the thiourea moiety is a known pharmacophore in a range of therapeutic areas.

The generation of spirocyclic heterocycles is another advanced application. nih.gov Through multi-step sequences often involving intramolecular cyclizations, the propyl chain and the reactive isothiocyanate of this compound can be utilized to construct complex three-dimensional spirocyclic systems. These scaffolds are of increasing interest in drug discovery due to their conformational rigidity and novel chemical space occupancy. nih.gov

| Scaffold Type | Key Reaction | Potential Applications |

| Thiazolidines | Cyclocondensation with α-mercapto carbonyls | Medicinal Chemistry, Drug Discovery |

| Thioureas | Reaction with amines | Combinatorial Chemistry, Materials Science |

| Macrocycles | Intramolecular cyclization | Drug Discovery, Supramolecular Chemistry |

| Spirocyclic Heterocycles | Multi-step cyclization strategies | Medicinal Chemistry, Novel Chemical Space |

Development of Novel Synthetic Methodologies Utilizing its Reactive Centers

The unique reactivity of both the isothiocyanate and the protected amine in this compound has led to the development of novel synthetic methodologies, particularly in the realm of multicomponent reactions (MCRs).

Isocyanide-based multicomponent reactions , such as the Ugi and Passerini reactions, are powerful tools for the rapid assembly of complex molecules from simple starting materials. nih.govbeilstein-journals.orgmdpi.com While isothiocyanates are not direct components in the classical Ugi and Passerini reactions, this compound can be used to synthesize isocyanide precursors or can be incorporated into post-MCR modifications. For instance, the amine, after deprotection, can serve as the amine component in an Ugi reaction. Subsequently, the isothiocyanate can be used for further derivatization, leading to highly functionalized and diverse molecular scaffolds. nih.gov

The development of novel cycloaddition reactions also benefits from the reactivity of the isothiocyanate group. researchgate.netnih.govosi.lvmdpi.comnih.gov The C=N=S system of the isothiocyanate can participate as a dipolarophile or a dienophile in various cycloaddition reactions, leading to the formation of a range of heterocyclic systems. These reactions provide a direct and atom-economical route to complex scaffolds that would otherwise require lengthy synthetic sequences.

Furthermore, this compound has potential applications in the development of chiral auxiliaries for asymmetric synthesis. nih.govnih.gov The propyl chain and the two reactive centers can be incorporated into chiral scaffolds. The temporary attachment of this chiral auxiliary to a prochiral substrate can direct the stereochemical outcome of a subsequent reaction, allowing for the synthesis of enantiomerically enriched products. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

| Methodology | Role of this compound | Resulting Structures |

| Multicomponent Reactions (MCRs) | Precursor to isocyanides or post-MCR functionalization | Highly substituted, diverse scaffolds |

| Cycloaddition Reactions | Dipolarophile/Dienophile | Complex heterocyclic systems |

| Asymmetric Synthesis | Component of chiral auxiliaries | Enantiomerically enriched compounds |

Bioconjugation and Chemical Biology Applications

Strategies for Covalent Conjugation with Biomolecules

The primary utility of Boc-3-isothiocyanatopropylamine in bioconjugation stems from the high reactivity of its isothiocyanate (-N=C=S) functional group. wikipedia.org This group is an electrophile that readily reacts with nucleophiles found on biomolecules, most notably primary amines, to form highly stable covalent bonds. The reaction forms a thiourea (B124793) linkage, which is robust under a wide range of biological conditions.

The main nucleophilic targets on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. The Boc (tert-butyloxycarbonyl) protecting group on the propylamine (B44156) chain is stable to the conditions required for the isothiocyanate conjugation, providing an orthogonal chemical handle that can be removed under acidic conditions for subsequent modification steps.

| Reactant 1 (Isothiocyanate) | Reactant 2 (Nucleophile) | Resulting Linkage | Application Context |

|---|---|---|---|

| R-N=C=S | R'-NH2 (Primary Amine, e.g., Lysine) | R-NH-C(S)-NH-R' (Thiourea) | Protein/Peptide Labeling |

The specific and stable reaction of isothiocyanates with amines makes them ideal for labeling proteins and peptides. This strategy is fundamental to many areas of biological research, including proteomics, immunoassays, and cellular imaging. this compound can act as a linker to attach a variety of tags to a target protein or peptide.

For example, a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), can be conjugated to a peptide to create a probe for fluorescence microscopy or flow cytometry. Similarly, isotopic labels (e.g., ¹³C, ¹⁵N) can be incorporated into molecules attached via the linker, creating standards for quantitative mass spectrometry in proteomics research. The bifunctional nature of this compound allows for a two-step labeling process where the protein is first tagged via the isothiocyanate, and after purification, the Boc group is removed to attach a second molecule of interest.

The reactivity of the isothiocyanate group extends beyond biomolecules to the functionalization of synthetic materials, particularly polymers and nanoparticles. nih.govresearchgate.net This allows for the creation of advanced materials with tailored surface properties for biomedical applications. For instance, mesoporous silica (B1680970) nanoparticles (MSNs) can be functionalized with isothiocyanate groups. nih.govresearchgate.net This is achieved by first treating the silica surface to introduce amine groups and then converting them to isothiocyanates. nih.govresearchgate.net

These activated nanoparticles are stable, water-tolerant, and can readily react with primary amines on therapeutic molecules or targeting ligands without generating by-products. nih.govresearchgate.net This method has been used to attach capping molecules to the pores of MSNs, creating nanovehicles for controlled drug release. nih.gov The choice of the amine used to cap the isothiocyanate-functionalized pores allows for fine-tuning of the drug's release profile. nih.gov Similarly, natural polymers like dextran (B179266) can be modified to create redox-responsive layers on nanoparticles for controlled cargo delivery. acs.org

Chemical Probe Development and Imaging Agents

Chemical probes are small molecules designed to selectively interact with and report on the function of proteins or other biomolecules within their native environment. nih.gov this compound serves as a valuable building block in the synthesis of these sophisticated tools, particularly for creating covalent probes and imaging agents.

A key application of isothiocyanate-based labeling is the creation of substrates for enzyme activity assays. nih.gov A well-established example is the use of fluorescein isothiocyanate (FITC) to label a generic protein substrate like casein. nih.gov When this FITC-casein conjugate is incubated with a sample containing proteases, the casein is cleaved into smaller fragments. This cleavage separates the FITC molecules from the bulk protein, leading to a measurable change in fluorescence polarization or de-quenching, which is proportional to the protease activity. nih.gov

This principle can be extended to create highly specific substrates. By synthesizing a short peptide sequence known to be recognized and cleaved by a specific protease, and then labeling it with a fluorophore-quencher pair using linkers like this compound, a highly specific internally quenched fluorescent (IQF) substrate can be engineered. nih.gov Cleavage of the peptide by the target protease separates the fluorophore from the quencher, producing a strong fluorescent signal and allowing for precise measurement of specific enzyme activity. nih.gov

The bifunctional nature of this compound is ideal for engineering targeted probes. These probes typically consist of two key parts: a "homing" moiety that binds specifically to a protein of interest and a "reporter" moiety (e.g., a fluorophore, biotin (B1667282) tag, or radioactive isotope) that allows for detection and visualization.

This compound can act as the covalent linker connecting these two parts. The synthesis can proceed in a stepwise manner. For instance, the isothiocyanate end can be reacted with an amine on the targeting ligand. Following this conjugation, the Boc protecting group can be removed under acidic conditions to reveal a primary amine. This newly available amine can then be coupled to the reporter molecule, completing the synthesis of the targeted probe. This modular approach allows for the flexible combination of different targeting and reporter elements to investigate a wide array of biological questions.

Role in Targeted Protein Degradation (PROTACs)

Targeted protein degradation has emerged as a powerful therapeutic modality. The most prominent technology in this area is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov By forming a ternary complex (target protein-PROTAC-E3 ligase), the PROTAC brings the target protein into proximity with the cell's degradation machinery, leading to its ubiquitination and subsequent destruction by the proteasome. biorxiv.org

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the stability and conformation of the ternary complex. nih.govbiorxiv.orgbiorxiv.org While common linkers are often based on alkyl or polyethylene (B3416737) glycol (PEG) chains, their synthesis requires versatile building blocks. This compound can serve as such a building block for creating novel linkers. Its isothiocyanate group can be used to covalently attach to an amine on one of the ligands (either the target binder or the E3 binder). The Boc-protected amine can then be deprotected and used as a point for linker elongation or for the final coupling to the second ligand, facilitating the modular synthesis of PROTAC libraries. capes.gov.br

Interestingly, research has also uncovered a novel protein degradation strategy that leverages the Boc group itself, distinct from the traditional PROTAC mechanism. It was discovered that linking a target-binding ligand to a Boc-protected arginine (Boc3A) tag could induce degradation of the target protein. nih.govnih.gov This process does not require ubiquitination but instead appears to work by localizing the target protein directly to the 20S proteasome for degradation. nih.govnih.gov This finding highlights an alternative, ubiquitin-free pathway for targeted protein degradation and demonstrates the diverse roles that Boc-protected moieties can play in this therapeutic field.

Facilitating the Generation of Protein Degrader Libraries

The development of effective protein degraders often requires the synthesis and screening of a library of candidate molecules with varied linkers. nih.govasinex.com The modular nature of this compound makes it a useful building block for the combinatorial synthesis of such libraries. By using a building block approach, researchers can systematically vary the linker length, composition, and attachment points to optimize degrader activity. jenkemusa.com

The isothiocyanate functionality allows for a straightforward conjugation reaction with a panel of ligands bearing amine groups. Similarly, after deprotection, the amine can be reacted with a variety of activated carboxylic acids or other electrophiles attached to the other ligand. This versatility enables the rapid generation of a diverse set of degraders for structure-activity relationship (SAR) studies.

Application in DNA-Encoded Libraries (DELs)

DNA-Encoded Libraries (DELs) have become a powerful technology in drug discovery, enabling the synthesis and screening of vast numbers of compounds against a biological target. rsc.org The core principle of DEL technology is that each small molecule in the library is covalently attached to a unique DNA tag that encodes its chemical structure. rsc.org

Strategies for On-DNA Chemical Conversions

A significant challenge in DEL synthesis is the need for chemical reactions to be compatible with the DNA tag. The versatile reactivity of isothiocyanate intermediates has been harnessed for the diversity-oriented synthesis of nitrogen-containing heterocycles in a DNA-compatible manner. Current time information in Bangalore, IN. A key strategy involves the mild, in-situ conversion of DNA-conjugated amines to isothiocyanates, which can then undergo various transformations. Current time information in Bangalore, IN. This approach expands the chemical space accessible to DELs.

Synthesis of Nitrogen-Containing Heterocycles for DEL Screening

Nitrogen-containing heterocycles are a prominent structural motif in many approved drugs. The isothiocyanate group of molecules like this compound is a key precursor for the on-DNA synthesis of these valuable structures. The isothiocyanate can react with a variety of nucleophiles to generate a diverse range of heterocyclic scaffolds. This divergent synthesis approach allows for the creation of large and chemically diverse DELs for screening against various disease targets. Current time information in Bangalore, IN.

The table below outlines the general scheme for the use of an isothiocyanate intermediate in the synthesis of N-heterocycles on a DNA scaffold.

| Step | Description | Reactants | Product |

| 1. Amine to Isothiocyanate Conversion | A DNA-conjugated amine is converted to a reactive isothiocyanate intermediate. | DNA-conjugated amine, Thiophosgene (B130339) or equivalent | DNA-conjugated isothiocyanate |

| 2. Cyclization with a Dinucleophile | The isothiocyanate reacts with a bifunctional molecule to form a heterocyclic ring. | DNA-conjugated isothiocyanate, Dinucleophile (e.g., amino-alcohol, amino-thiol) | DNA-conjugated N-heterocycle |

Exploration in Specific Biological Pathways and Systems

The applications of this compound are intrinsically linked to the biological targets of the molecules it helps to create.

Contributions to Research in Cancer Biology

While direct studies on this compound as an anti-cancer agent are not documented, its utility in the construction of DELs represents a significant contribution to cancer biology research. DELs are increasingly used to identify novel hit compounds against a wide array of cancer targets. By facilitating the synthesis of diverse libraries of potential drug-like molecules, isothiocyanate-containing building blocks play an indirect but crucial role in the discovery of new therapeutic leads for oncology. The ability to generate complex heterocyclic structures on-DNA is particularly relevant, as these scaffolds are common in many anti-cancer drugs.

Engagement in the Development of Agrochemical Research Compounds

Information not available in the public domain.

Integration into the Chemical Biology of Sydnonimines and Related N-heterocycles

Information not available in the public domain.

A concluding table of mentioned compounds cannot be generated as no specific compounds related to the application of this compound in the requested fields were identified.

Derivatization Strategies and Novel Compound Generation

Synthesis of Thiourea (B124793) Derivatives from Boc-3-isothiocyanatopropylamine

The isothiocyanate group of this compound is highly electrophilic and readily reacts with primary and secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is a straightforward and efficient method for introducing a thiourea functionality into a molecule. The general reaction involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group.

The reaction can be represented by the following general scheme:

Computational and Theoretical Investigations

Quantum Chemical Studies on Reactivity and Mechanisms

Quantum chemical studies, primarily using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For Boc-3-isothiocyanatopropylamine, these studies would focus on how the interplay between the Boc-protecting group, the propyl linker, and the reactive isothiocyanate moiety dictates its chemical behavior.

The potential for a molecule to act as an antioxidant by scavenging free radicals can be computationally assessed. While many isothiocyanates are known for other biological activities, evaluating their radical scavenging potential is a component of a comprehensive chemical characterization. The primary mechanisms for radical scavenging are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). Computational analysis would determine the thermodynamical feasibility of each pathway.

For this compound, the calculations would focus on the N-H bond of the carbamate (B1207046) and the C-H bonds of the propyl chain as potential sites for hydrogen donation to a radical.

Illustrative Data for Radical Scavenging Pathway Enthalpies:

| Parameter | Value (kJ/mol) (Hypothetical) | Description |

| Bond Dissociation Enthalpy (BDE) | 390 | Enthalpy change for the homolytic cleavage of the N-H bond. A lower value suggests easier hydrogen atom donation. |

| Proton Affinity (PA) | 950 | The negative of the enthalpy change for the gas-phase protonation of the anionic form. Relevant to the SPLET mechanism. |

| Ionization Energy (IE) | 850 | The energy required to remove an electron from the molecule. A lower IE facilitates the initial step of the SET-PT mechanism. |

This table is for illustrative purposes only. The values are not based on published data for this compound.

Thermochemical parameters are crucial for understanding the stability and reactivity of a compound. mdpi.com These are typically calculated using quantum chemical methods.

Bond Dissociation Enthalpy (BDE): BDE is the enthalpy change required to break a specific bond homolytically. For this compound, the BDE of the N-H bond in the carbamate and various C-H and C-N bonds would be of interest to predict the most likely points of fragmentation or reaction. mdpi.com

Proton Affinity (PA): PA measures the gas-phase basicity of a molecule. The proton affinity of the nitrogen atoms (in the carbamate and isothiocyanate groups) and the carbonyl oxygen would indicate the most likely sites of protonation under acidic conditions.

Ionization Energy (IE): IE is the energy required to remove one electron, indicating the molecule's tendency to undergo oxidation. This is relevant for understanding its behavior in redox reactions. mdpi.com

Structure-Reactivity Relationship Analysis using Computational Methods

Structure-reactivity relationship studies aim to connect a molecule's structural features to its chemical reactivity. mdpi.comnih.gov For this compound, computational methods can map out the electronic landscape of the molecule to predict its reactive sites.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the sulfur atom of the isothiocyanate group, and positive potential around the N-H proton.

Illustrative Data for Frontier Molecular Orbitals:

| Parameter | Value (eV) (Hypothetical) | Implication for Reactivity |

| EHOMO | -6.8 | Indicates the molecule's capacity to act as an electron donor. |

| ELUMO | -1.2 | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | 5.6 | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

This table is for illustrative purposes only. The values are not based on published data for this compound.

In Silico Modeling for Rational Design and Prediction of Chemical Behavior

In silico modeling encompasses a broader range of computational techniques, including quantum chemistry, molecular docking, and molecular dynamics, to predict how a molecule will behave in a specific chemical or biological environment. cohlife.orgnih.govnih.gov

For this compound, in silico modeling could be used to:

Predict Reaction Mechanisms: By modeling the transition states and reaction pathways, the mechanism of its reaction with nucleophiles (a characteristic reaction of isothiocyanates) can be elucidated.

Simulate Interactions with Biological Targets: If a protein target is known or hypothesized, molecular docking can predict the binding mode and affinity of this compound to the active site. This is a common approach in drug discovery. mdpi.comnih.gov

Estimate Physicochemical Properties: Properties like solubility, lipophilicity (logP), and pKa can be predicted using quantitative structure-property relationship (QSPR) models, which are essential for understanding its behavior in different solvents and biological media.

These predictive models are invaluable for designing new molecules with desired properties and for prioritizing compounds for synthesis and further experimental testing. cohlife.orgnih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-3-isothiocyanatopropylamine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) group, followed by introducing the isothiocyanate functionality. Key steps include:

- Reagent Selection : Use anhydrous conditions to prevent hydrolysis of the isothiocyanate group.

- Purification : Employ column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate the product. Monitor purity via TLC or HPLC .

- Yield Optimization : Adjust reaction time and temperature (e.g., 0–25°C for thiophosgene reactions) to minimize side reactions. Pre-experiment literature reviews are critical for identifying optimal conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group integrity (e.g., tert-butyl protons at ~1.4 ppm) and isothiocyanate incorporation (C=S stretch absent in IR but inferred from reactivity).

- IR Spectroscopy : Detect N=C=S stretching vibrations near 2100–2050 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns. Cross-referencing with literature data ensures accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as isothiocyanates can release toxic vapors.

- Waste Disposal : Segregate chemical waste in labeled containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

- Data Cross-Validation : Repeat analyses under standardized conditions (e.g., solvent, concentration). For NMR, use deuterated solvents free of proton impurities.

- Alternative Techniques : Employ X-ray crystallography to resolve structural ambiguities or use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.

- Sample Purity : Re-purify the compound if unexpected peaks persist, as impurities (e.g., unreacted precursors) can distort results .

Q. What experimental strategies mitigate the instability of this compound in aqueous environments?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis.

- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) for reactions involving water-sensitive intermediates.

- Kinetic Studies : Conduct time-dependent stability assays under varying pH and temperature to identify degradation thresholds .

Q. How can this compound be integrated into multi-step syntheses (e.g., peptide modification or polymer functionalization)?

- Methodological Answer :

- Coupling Reactions : Use the isothiocyanate group to react selectively with amines (e.g., lysine residues in peptides) under mild basic conditions (pH 8–9).

- Orthogonal Protection : Leverage the Boc group’s acid-labile nature (removable with TFA) to enable sequential functionalization without side reactions.

- Analytical Monitoring : Track reaction progress via LC-MS or MALDI-TOF to ensure intermediate stability .

Q. What statistical methods are appropriate for analyzing contradictory results in this compound reactivity studies?

- Methodological Answer :

- Error Analysis : Calculate standard deviations across triplicate experiments to distinguish systematic vs. random errors.

- Multivariate Analysis : Use principal component analysis (PCA) to identify variables (e.g., temperature, solvent polarity) most influencing reactivity.

- Literature Benchmarking : Compare results with peer-reviewed studies to contextualize discrepancies and refine hypotheses .

Data Presentation Guidelines

- Tables : Include stability data (e.g., half-life under varying pH) or spectroscopic assignments (e.g., NMR shifts). Place raw data in appendices, with processed data in the main text near relevant discussions .

- Figures : Use reaction schematics or kinetic plots to visualize trends. Ensure graphical clarity and label axes unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.